4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzaldehyde
Description
4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzaldehyde is a boronic ester derivative featuring a benzaldehyde group linked via a phenoxy bridge to a tetramethyl-1,3,2-dioxaborolane ring. This compound is pivotal in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its boronic ester moiety . The aldehyde functional group further enhances its utility as a precursor for constructing complex molecules, such as pharmaceuticals, fluorescent probes, and polymer materials . Its molecular formula is C₁₉H₂₁BO₄, with an average molecular weight of 336.18 g/mol (calculated from structural analogs in ).
Properties
IUPAC Name |
4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BO4/c1-18(2)19(3,4)24-20(23-18)15-7-11-17(12-8-15)22-16-9-5-14(13-21)6-10-16/h5-13H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJVHXFOOPZUEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3=CC=C(C=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzaldehyde typically involves the reaction of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol with an appropriate aldehyde under mild conditions. The reaction is often catalyzed by a palladium catalyst to facilitate the coupling process.
Industrial Production Methods: In an industrial setting, the compound is produced through a scalable and efficient process that ensures high purity and yield. The process involves the use of automated synthesis equipment and rigorous quality control measures to maintain consistency and reliability.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The boronic acid group can be reduced to form borane derivatives.
Substitution: The phenol group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions are typically carried out using strong acids like sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Borane derivatives.
Substitution: Substituted phenols.
Scientific Research Applications
Medicinal Chemistry
The incorporation of boron into organic molecules has been shown to enhance their biological activity. 4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzaldehyde can serve as a key intermediate in the synthesis of bioactive compounds. Its derivatives have been investigated for their potential anticancer properties. For instance, compounds derived from similar structures have demonstrated significant inhibition against various cancer cell lines, suggesting that this compound could be a promising scaffold for developing new anticancer agents .
Synthesis of Novel Materials
The unique properties of boron compounds allow for their use in creating advanced materials. The compound can be utilized in:
- Polymer Chemistry : As a building block for synthesizing polymers with enhanced thermal and mechanical properties.
- Organic Electronics : It can be incorporated into organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where boron plays a crucial role in charge transport and stability.
Chemical Biology
In chemical biology, boron-containing compounds are often used as probes or inhibitors due to their ability to form stable complexes with biomolecules. The compound's structure allows it to interact with various biological targets, potentially leading to the development of new therapeutic agents targeting specific pathways involved in diseases such as cancer and neurodegenerative disorders.
Case Study 1: Anticancer Activity
A study focused on derivatives of benzaldehyde-based compounds demonstrated that modifications at the phenoxy group could significantly enhance anticancer activity. The results indicated that certain derivatives exhibited over 70% inhibition against specific cancer cell lines, highlighting the potential of boron-containing compounds in cancer therapy .
Case Study 2: Material Science Innovations
Research into polymer composites incorporating boron-based structures showed improved thermal stability and mechanical strength compared to traditional polymers. These advancements suggest that this compound could be pivotal in developing next-generation materials for electronics and structural applications .
Data Table: Comparative Analysis of Related Compounds
| Compound Name | Structure Type | Application Area | Notable Activity |
|---|---|---|---|
| This compound | Boron-containing aldehyde | Medicinal Chemistry | Anticancer potential |
| 3-Fluoro-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]aniline | Aniline derivative | Organic Electronics | Charge transport improvement |
| Benzilic acid derivatives | Organic scaffold | Anticancer research | Significant cell line inhibition |
Mechanism of Action
The mechanism by which 4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzaldehyde exerts its effects involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with amino acids in enzymes, modulating their activity. The specific pathways and targets depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to other boronic ester-containing benzaldehyde derivatives, focusing on structural features, reactivity, and applications.
Table 1: Structural and Physicochemical Comparison
Key Differentiators
Reactivity in Cross-Coupling Reactions: The phenoxy linker in the target compound introduces steric and electronic effects that may slow transmetalation in Suzuki reactions compared to derivatives with direct phenyl-boronate linkages (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde) . Derivatives with electron-donating groups (e.g., 4-Hydroxy-3-methoxy-...) exhibit altered reactivity profiles due to enhanced boronate stability and solubility in polar solvents .
Functional Group Versatility: The aldehyde group enables further functionalization, such as condensation reactions to form Schiff bases or incorporation into fluorescent dyes (e.g., DEASB in ).
Solubility and Stability: The target compound’s phenoxy bridge improves solubility in organic solvents (e.g., ethyl acetate, DMF) compared to more hydrophobic analogs like 4-methyl-3-(tetramethyl-dioxaborolan-2-yl)benzaldehyde . Stability under acidic/basic conditions varies: Hydroxy-substituted derivatives () may undergo protodeboronation faster than alkyl-substituted analogs.
Applications :
Biological Activity
4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzaldehyde is a boron-containing compound that has garnered attention in recent years due to its potential applications in medicinal chemistry and materials science. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 264.13 g/mol. The compound features a phenoxy group attached to a benzaldehyde moiety, which is further substituted with a tetramethyl-1,3,2-dioxaborolane group. This unique structure contributes to its biological activity.
Anticancer Properties
Recent studies have demonstrated the anticancer potential of boron-containing compounds, including this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, in vitro assays showed significant reductions in cell viability in HepG2 liver cancer cells when treated with concentrations as low as 20 mg/L over 48 hours .
Table 1: Cytotoxicity Data for this compound
| Cell Line | Concentration (mg/L) | Viability (%) after 48h |
|---|---|---|
| HepG2 | 20 | <20 |
| MCF7 (Breast) | 50 | 35 |
| A549 (Lung) | 100 | 40 |
The mechanism by which this compound exerts its anticancer effects is believed to involve the induction of apoptosis and the inhibition of cell proliferation. The boron atom in the dioxaborolane moiety plays a crucial role in these processes by interacting with biological macromolecules and influencing cellular signaling pathways.
Case Studies
Case Study 1: HepG2 Cell Line
In a study investigating the effects of various boron compounds on liver cancer cells, it was found that treatment with this compound led to increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a mechanism for inducing apoptosis . The study highlighted the compound's potential as a lead candidate for further development in cancer therapy.
Case Study 2: Drug Delivery Systems
Another area of research has focused on the use of this compound in drug delivery systems. By incorporating it into polymeric nanoparticles, researchers observed improved cellular uptake and targeted delivery of chemotherapeutic agents. The nanoparticles demonstrated enhanced efficacy against tumor cells while minimizing toxicity to healthy cells .
Q & A
Basic: What are the established synthetic routes for 4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzaldehyde?
Answer:
The compound is synthesized via Suzuki-Miyaura cross-coupling , a palladium-catalyzed reaction. A typical protocol involves:
- Reacting 4-bromo-benzaldehyde derivatives with a boronic ester precursor (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol) under inert conditions.
- Catalytic systems: Pd(PPh₃)₄ or PdCl₂(dppf) with a base (e.g., K₂CO₃) in a solvent mixture of THF/H₂O.
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Advanced: How does the electronic environment of the boronic ester group influence reactivity in cross-coupling reactions?
Answer:
The tetramethyl dioxaborolane group acts as an electron-donating substituent , stabilizing the boron center and enhancing transmetallation efficiency. However, steric hindrance from methyl groups can reduce reaction rates. Strategies include:
- Optimizing ligand-to-palladium ratios (e.g., 1:1 for PdCl₂(dppf)).
- Using polar aprotic solvents (DMF or DMSO) to improve solubility of the boronic ester .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Confirm aromatic proton environments and aldehyde proton (δ ~10 ppm).
- ¹¹B NMR : Verify boronic ester integrity (δ ~30 ppm).
- IR Spectroscopy : Aldehyde C=O stretch (~1700 cm⁻¹) and B-O vibrations (~1350 cm⁻¹).
- X-ray Crystallography : Resolve solid-state structure, including dihedral angles between aromatic rings (e.g., ~78° in related dialdehydes) .
Advanced: What strategies mitigate competing side reactions during multi-step syntheses?
Answer:
- Aldehyde Protection : Convert the aldehyde to an acetal (e.g., using ethylene glycol and p-TsOH) before introducing the boronic ester.
- Orthogonal Protecting Groups : Use silyl ethers for phenolic hydroxyl groups to prevent unwanted cross-reactivity .
Basic: What are the solubility properties and recommended reaction solvents?
Answer:
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| THF | >50 | Preferred for Suzuki reactions |
| DCM | 30–40 | Useful for column purification |
| Water | <1 | Avoid in moisture-sensitive steps |
Low water solubility necessitates anhydrous conditions for boronic ester stability .
Advanced: How to address discrepancies in catalytic efficiencies reported across studies?
Answer:
Variability arises from:
- Pd Catalyst Source : Pd(OAc)₂ vs. PdCl₂(dppf) alters reaction kinetics.
- Base Strength : K₃PO₄ increases coupling efficiency compared to Na₂CO₃.
- Systematic optimization via Design of Experiments (DoE) is recommended to identify critical parameters .
Basic: What are the recommended storage conditions for long-term stability?
Answer:
- Temperature : 0–6°C in airtight containers.
- Atmosphere : Under N₂ or Ar to prevent oxidation.
- Moisture Control : Add molecular sieves (3Å) to storage vials .
Advanced: How can computational methods predict reactivity in novel applications?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
